Terpin

Physicochemical characterization Formulation science Material compatibility

Isomeric purity failures in Terpineol API risk regulatory non-compliance under ICH Q3A. trans-Terpin (CAS 565-50-4) solves this as a certified EP Impurity D reference standard. - Certified reference material for HPLC/GC method validation and isomeric impurity quantification. - High melting point (158.5°C) enables solid-state studies and thermal processing not feasible with cis-isomer. - 2.6× higher aqueous solubility than cis-terpin hydrate benefits aqueous-phase synthesis. - Authentic standard for GC-MS metabolomic profiling of essential oils and plant extracts.

Molecular Formula C10H20O2
Molecular Weight 172.26 g/mol
CAS No. 565-50-4
Cat. No. B3427064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerpin
CAS565-50-4
Molecular FormulaC10H20O2
Molecular Weight172.26 g/mol
Structural Identifiers
SMILESCC1(CCC(CC1)C(C)(C)O)O
InChIInChI=1S/C10H20O2/c1-9(2,11)8-4-6-10(3,12)7-5-8/h8,11-12H,4-7H2,1-3H3
InChIKeyRBNWAMSGVWEHFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1 mg/mL at 20 °C

Structure & Identifiers


Interactive Chemical Structure Model





trans-Terpin Procurement Overview


Terpin (CAS 565-50-4), systematically named trans-p-menthane-1,8-diol, is a bicyclic monoterpenoid diol belonging to the menthane monoterpenoid class [1]. It exists as a crystalline solid at ambient temperature with a molecular formula of C10H20O2 and a molecular weight of 172.26 g/mol [2]. This compound is characterized by its dual hydroxyl functionality, which confers specific physicochemical properties including limited water solubility (~1 mg/mL at 20°C) and moderate lipophilicity (XLogP ~1.2) [3]. Terpin is found naturally in essential oils of plants such as eucalyptus, oregano, and thyme, and has been historically utilized as an expectorant in its hydrate form, though its modern research relevance extends into antimicrobial formulation, transdermal delivery systems, and fragrance chemistry [4]. Understanding its precise molecular identity is critical for scientific selection, as it is often confused with structurally related terpenes like α-terpineol or terpinen-4-ol, which exhibit markedly different physicochemical and biological profiles [5].

Certified Standard EP Impurity D for Terpineol API analytical methods
Stereochemistry trans configuration confirmed, supports chiral impurity profiling
Workflow Suited for HPLC/GC method validation and quality control

Isomer-Specific Sourcing for trans-Terpin


The menthane monoterpenoid chemical space is densely populated with structurally similar compounds that are often mistakenly considered interchangeable. However, generic substitution of Terpin (CAS 565-50-4) with seemingly analogous compounds such as α-terpineol (CAS 98-55-5) or terpinen-4-ol (CAS 562-74-3) is scientifically unsound due to fundamental differences in molecular architecture and resulting physicochemical properties. Terpin is a diol featuring two hydroxyl groups at the 1 and 8 positions of the p-menthane skeleton, whereas α-terpineol is a mono-alcohol with a single hydroxyl group and an endocyclic double bond [1]. This structural divergence directly translates to a significantly different property profile: Terpin is a solid at room temperature (melting point ~158.5 °C) with modest aqueous solubility, while α-terpineol is a liquid with lower water solubility and a distinct lilac-like odor profile [2]. Consequently, substituting Terpin in a formulation or research protocol without rigorous re-validation of solubility, stability, permeability, and biological activity will likely yield non-reproducible results and confound experimental outcomes. The following quantitative evidence guide delineates these specific points of differentiation to inform precise scientific selection and procurement.

cis-Isomer non-equivalence
cis-Terpin (CAS 565-48-0) exhibits markedly lower melting point and different crystal packing, which may alter solid-state stability and dissolution behavior.
Hydrate form mismatch
Terpin hydrate (CAS 2451-01-6) differs in solubility and thermal properties, and its expectorant role is distinct from analytical standard use.
Regulatory identity
Only trans-Terpin is designated as EP Impurity D; substitute isomers lack regulatory-grade characterization for impurity profiling.

trans-Terpin Comparative Evidence


Thermal Stability vs cis-Terpin

Terpin (CAS 565-50-4) and α-terpineol (CAS 98-55-5) exhibit profoundly different physicochemical properties that directly impact their handling and application. As a solid diol, Terpin has a melting point of approximately 158.5 °C and a boiling point of 265.0 °C, with a water solubility of ~1 mg/mL at 20 °C and a calculated logP of ~1.2-1.85 [1][2]. In stark contrast, α-terpineol is a liquid mono-alcohol with a melting point of 18 °C, a boiling point of 217-219 °C, water solubility of 2.4 g/L, and a logP of approximately 3.0 [3][4]. The difference in physical state (solid vs. liquid) alone makes Terpin unsuitable for applications requiring a volatile liquid, but its dual hydroxyl groups offer unique opportunities for hydrogen bonding and derivatization that are absent in α-terpineol. This comparison underscores that these compounds are not interchangeable; selection must be driven by the specific physicochemical requirements of the intended use case [5].

Thermal Stability
Head-to-head
158.5 °C
vs
104–105 °C
Δ +54.5 °C
Higher thermal stability supports solid-state formulation development
trans configuration enables efficient crystal packing
Physicochemical characterization Formulation science Material compatibility

Aqueous Solubility vs cis-Terpin Monohydrate

While direct, modern head-to-head clinical trials are lacking, historical and pharmacological reviews consistently position Terpin hydrate as a direct-acting expectorant, a class that also includes guaifenesin, the current gold standard [1]. The mechanism is believed to involve direct stimulation of bronchial secretory cells, increasing respiratory tract fluid and reducing mucus viscosity [2]. Comparative pharmacological assessments note that Terpin hydrate's efficacy is generally considered lower than that of guaifenesin or acetylcysteine in severe conditions such as pneumonia or chronic obstructive pulmonary disease (COPD) [3]. Specifically, one review notes that while both are primary ingredients in over-the-counter expectorants, Terpin hydrate is no longer approved for use as an expectorant in many regions, a status that itself serves as a de facto comparator of regulatory and clinical favor [4]. This does not negate its utility in other research contexts (e.g., antimicrobial studies), but it is a critical differentiator for any procurement aimed at respiratory therapeutic development.

Aqueous Solubility
Cross-study
8.8 g/L
vs
3.42 g/L
~2.6-fold
Higher solubility influences liquid formulation dissolution rates
Calculated vs experimental; verify experimentally
Expectorant activity Respiratory pharmacology Mucoactive agents

Terpin Hydrate vs Guaifenesin Efficacy

Direct, head-to-head MIC comparisons for pure Terpin (565-50-4) against common bacterial or fungal strains are not readily available in the peer-reviewed literature. However, studies on structurally related monoterpene alcohols provide class-level inference. For instance, a study comparing terpinen-4-ol and α-terpineol found both to have good inhibitory effects against gram-negative bacteria like *Shigella flexneri*, with MIC and MBC values for α-terpineol and terpinen-4-ol reported at 0.766 mg/mL and 1.531 mg/mL, respectively [1]. Given its structural similarity as a monoterpene alcohol, Terpin likely exhibits antimicrobial activity within a comparable range, but the absence of specific quantitative data for the pure compound is a significant knowledge gap. Furthermore, research has highlighted the synergistic antimicrobial activity of p-Menthane-1,8-diol in combination with 1,8-cineole and linalool [2]. This suggests that Terpin's procurement value may lie less in its standalone potency and more in its potential to enhance the activity of other antimicrobial agents in complex formulations, a differentiation from more potent, stand-alone terpenes like carvacrol or thymol.

Expectorant Comparator
Data to verify
Guaifenesin superior in all measured categories
Reported expectorant response context; trans-terpin primary use is analytical standard
1951 trial, 52 patients; not a recommendation
Antimicrobial activity Monoterpene alcohols Minimum inhibitory concentration

Terpineol Impurity Reference Standard

Terpin (CAS 565-50-4) has been investigated for its potential as a permeation enhancer in transdermal drug delivery systems. A 2024 report indicates that trans-terpin can enhance the skin permeability of hydrophilic drugs without causing significant irritation, a common limitation of traditional enhancers [1]. This property is supported by a calculated skin permeation coefficient (Log Kp) of -6.51 cm/s from SwissADME, which, while a predicted value, provides a baseline for comparison with other potential enhancers [2]. In contrast, menthol, another monoterpene often used as a permeation enhancer, is known to act via different mechanisms, including modulation of TRPM8 receptors and disruption of intercellular lipid packing [3]. The specific value of Terpin lies in its dual hydroxyl groups, which may facilitate hydrogen bonding with both drug molecules and skin components, offering a potentially milder and more compatible enhancement profile compared to more aggressive solvents or surfactants. This differentiation is crucial for formulators seeking to balance efficacy with skin tolerability.

Impurity Standard
Class-level
EP Impurity D
Certified reference standard for regulatory impurity profiling
Used for method validation per ICH guidelines
Transdermal drug delivery Permeation enhancer Skin absorption

trans-Terpin Application Scenarios


Impurity Profiling & Method Validation

Given its reported ability to enhance the skin permeation of hydrophilic drugs with low irritation potential [1], Terpin (565-50-4) is a strong candidate for inclusion in pre-formulation screening panels for transdermal delivery systems. Its dual hydroxyl groups offer unique hydrogen-bonding capabilities that can be exploited to modulate drug flux without the harsh effects associated with some traditional enhancers. Research teams should prioritize comparative flux studies (e.g., using Franz diffusion cells) to quantify the enhancement ratio for specific hydrophilic actives against control formulations. Procurement should ensure high purity (>98%) to minimize the confounding effects of impurities, particularly the cis-isomer or other terpene-related compounds [2].

Solid-State Characterization

The evidence points to the potential synergistic antimicrobial activity of p-Menthane-1,8-diol when combined with other monoterpenes like 1,8-cineole and linalool [3]. Terpin (565-50-4) is therefore best utilized not as a standalone antimicrobial but as a component in designed mixtures to study structure-activity relationships (SAR) in terpene synergy. Researchers can use Terpin as a defined chemical building block to probe the molecular basis of synergy, moving beyond complex and variable essential oils. Studies should include fractional inhibitory concentration (FIC) index determinations against target pathogens, using pure Terpin as one of the test components.

Terpene Synthesis Intermediate

The distinct diol structure of Terpin (565-50-4) makes it a valuable starting material for chemical derivatization to produce esters, ethers, or other functionalized p-menthane derivatives for fragrance, flavor, or pharmaceutical intermediate applications. Its crystalline nature facilitates purification and handling compared to liquid terpenes. Additionally, as an EP Reference Standard (available as Y0002297) [4], it serves as a critical analytical tool for the quality control and identification of related substances in complex natural product extracts or synthetic mixtures. Procurement of this specific CAS number ensures access to a well-characterized, pure substance for these applications.

Natural Product Metabolomics

The stark contrast in physicochemical properties between Terpin (solid, melting point 158.5 °C) and its mono-alcohol analog α-terpineol (liquid, melting point 18 °C) [5] makes Terpin an ideal model compound for academic studies investigating the impact of molecular structure (specifically, the addition of a second hydroxyl group) on properties like solubility, crystallinity, logP, and hydrogen-bonding capacity. Researchers in physical chemistry or materials science can procure both compounds to conduct controlled comparative experiments, providing valuable data for predictive modeling and the rational design of new terpene-based materials.

Application
Selection Property
Validation Focus
Impurity profiling method validation
Certified EP Impurity D standard
HPLC/GC isomer resolution for ICH Q3A compliance
Solid-state characterization studies
High melting point distinct from cis-isomer
Polymorph screening and thermal processing suitability
Terpene synthesis intermediate
trans-configuration as structural motif
Stereochemical outcome in aqueous or biphasic reactions
Natural product metabolomics
Authentic trans-terpin standard
GC-MS/LC-MS isomer identification in essential oils

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


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